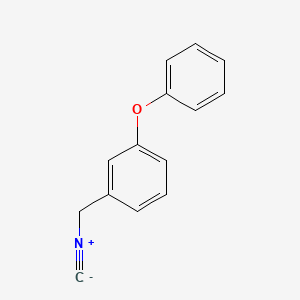
3-Phenoxybenzyl isocyanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenoxybenzyl isocyanide is a useful research compound. Its molecular formula is C14H11NO and its molecular weight is 209.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Organic Synthesis
Amide Bond Formation
One of the primary applications of 3-Phenoxybenzyl isocyanide is in the formation of amide bonds. The compound acts as a nucleophile in novel three-component reactions that facilitate the synthesis of highly substituted secondary amides. This method allows for late-stage modifications in drug discovery, enhancing the properties of complex drug-like molecules .
Table 1: Summary of Amide Synthesis Reactions Using this compound
| Reaction Type | Substrate Used | Yield (%) | Notes |
|---|---|---|---|
| SN2 Reaction | Dibenzyline with adamantly isocyanide | 40 | Demonstrated robust substrate scope |
| GBB-3CR Reaction | Aldehyde with cyclohexyl isocyanide | 36 | Useful for synthesizing bicyclic compounds |
| Ugi Reaction | Aldehyde with isocyanides | Varies | Applicable for diverse lipid derivatives |
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of this compound exhibit promising anticancer properties. A study on synthesized compounds showed significant antiproliferative activity against human cancer cell lines (HCT-116 and MCF-7), with IC50 values ranging from 1.9 to 7.52 µg/mL . The presence of specific structural motifs in these compounds enhances their effectiveness as potential anticancer agents.
Case Study: Structure-Activity Relationship (SAR) Analysis
A detailed SAR analysis was conducted on a series of substituted isocyanides inspired by natural products. The study revealed that specific modifications to the phenoxy group significantly influenced biological activity, leading to the identification of highly potent antiplatelet agents .
Catalysis
Catalytic Applications
In catalytic processes, this compound has been utilized in various reactions, including amidation and acylation. The compound's reactivity can be optimized using different catalysts, such as iron(III) complexes, which have shown improved yields under specific conditions .
Table 2: Catalytic Performance of Reactions Involving this compound
| Catalyst Used | Reaction Type | Yield (%) | Optimal Conditions |
|---|---|---|---|
| Fe(acac)3 | Amidation | 83 | Diethyl carbonate as solvent |
| Pivalic acid | Acylation | Varies | Requires excess amine for yield |
Material Science
Polymer Chemistry
The unique structure of this compound allows it to be incorporated into polymer matrices, leading to materials with enhanced properties such as thermal stability and mechanical strength. Its application in the development of functional polymers has been explored, particularly in creating materials for coatings and adhesives.
Análisis De Reacciones Químicas
Ugi Reaction
3-Phenoxybenzyl isocyanide participates in Ugi 4-component reactions (Ugi-4CR) with aldehydes, amines, and carboxylic acids to form α-acyloxy amides. For example, its reaction with 2-aminoacetophenone yields 1,4-benzodiazepines via a Boc-deprotection/cyclization sequence :
Example Reaction Pathway:
-
Ugi Reaction :
-
Amine: 2-Aminoacetophenone
-
Carbonyl: Aldehyde
-
Acid: Carboxylic acid
-
Product: Ugi adduct (e.g., compound 10a )
-
-
Cyclization : Microwave-assisted Boc-deprotection generates 1,4-benzodiazepines (75% yield) .
Passerini Reaction
In the presence of aldehydes and carboxylic acids, this compound forms α-hydroxy carboxamides. The reaction proceeds via a nitrilium ion intermediate .
SN2 Alkylation Reactions
This compound acts as a nucleophile in SN2 reactions with alkyl halides, forming secondary amides after hydrolysis :
Mechanism :
-
SN2 Attack : Isocyanide attacks alkyl halide (R–X), forming a nitrilium ion.
-
Hydrolysis : Water addition yields substituted amides.
Scope and Limitations :
-
Electrophiles : Primary alkyl halides (I > Br > Cl in reactivity).
-
Solvent : Requires polar aprotic solvents (e.g., DMF).
Hydrolysis to Formamides
Under acidic conditions, this compound hydrolyzes to 3-phenoxybenzylformamide , a precursor in pesticide metabolism :
RNC+H2OH+RNHC O H
This reaction is critical for detoxification pathways, as seen in the metabolism of pyrethroids like cyhalothrin .
Benzimidazoles
Reaction with Boc-protected ortho-phenylenediamine in Ugi-deprotection-cyclization sequences yields substituted benzimidazoles (e.g., compound 9 ) .
Pyrrolinones
Microwave-assisted aldol cyclization of Ugi adducts derived from this compound produces pyrrolinones (75% yield) .
Propiedades
Fórmula molecular |
C14H11NO |
|---|---|
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
1-(isocyanomethyl)-3-phenoxybenzene |
InChI |
InChI=1S/C14H11NO/c1-15-11-12-6-5-9-14(10-12)16-13-7-3-2-4-8-13/h2-10H,11H2 |
Clave InChI |
WSRHSSIEQNWYME-UHFFFAOYSA-N |
SMILES canónico |
[C-]#[N+]CC1=CC(=CC=C1)OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















